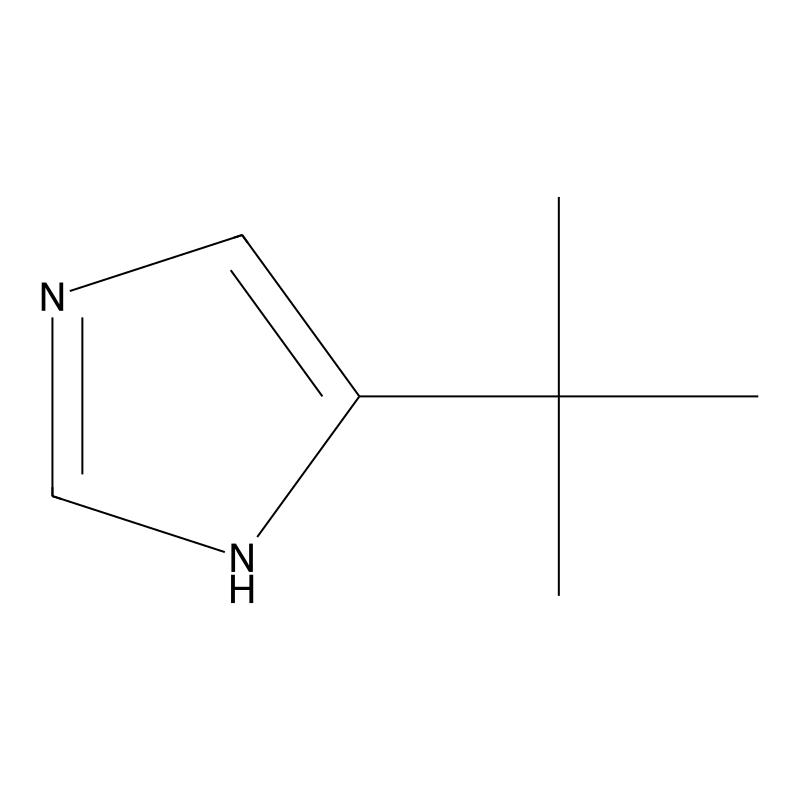

4-tert-butyl-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Metal-Organic Frameworks (MOFs)

4-tert-Butyl-1H-imidazole is a common ligand used in the synthesis of metal-organic frameworks (MOFs) []. MOFs are a class of crystalline materials with highly porous structures. The imidazole group in 4-tBuI can coordinate with metal ions, helping to assemble the MOF structure. The bulky tert-butyl group sterically hinders intermolecular interactions, influencing the pore size and surface area of the final MOF []. Researchers are investigating MOFs for applications in gas storage, catalysis, and chemical separations [].

- Origin: The specific origin of 4-tert-butyl-1H-imidazole is not readily available in scientific literature. However, imidazole rings are found in nature as components of histidine, an essential amino acid. Synthesis methods likely involve organic reactions to introduce the tert-butyl group onto the imidazole ring.

- Significance: 4-tert-butyl-1H-imidazole finds application in various scientific research fields due to its unique properties. These include its use as:

Molecular Structure Analysis

4-tert-butyl-1H-imidazole possesses a five-membered aromatic imidazole ring with nitrogen atoms at positions 1 and 3. A bulky tert-butyl group (C(CH3)3) is attached at the fourth position of the ring. This structure offers several key features:

- Aromaticity: The imidazole ring exhibits aromaticity, granting stability and unique reactivity patterns.

- Steric hindrance: The tert-butyl group introduces steric hindrance, influencing reactivity and interactions with other molecules.

- Hydrogen bonding potential: The NH groups in the imidazole ring can participate in hydrogen bonding, impacting solubility and interactions with surrounding molecules.

Chemical Reactions Analysis

Other reactions: Due to its basic and nucleophilic nature, 4-tert-butyl-1H-imidazole can participate in various organic reactions. Examples include:

- Deprotonation by strong bases to form the corresponding imidazolium cation [].

- Alkylation reactions at the N sites of the imidazole ring.

Physical And Chemical Properties Analysis

- Physical state: Likely a solid at room temperature due to the bulky tert-butyl group.

- Solubility: Moderately soluble in organic solvents due to the aromatic ring and the tert-butyl group. Solubility in water might be limited due to the hydrophobic tert-butyl group.

- Melting point and boiling point: Data unavailable but expected to be relatively high due to the aromatic ring and the bulky tert-butyl group.

The mechanism of action of 4-tert-butyl-1H-imidazole depends on its application.

- In coordination chemistry, it acts as a ligand, donating electron density to a metal center through the nitrogen atoms in the imidazole ring, influencing the electronic structure and reactivity of the metal complex [].

- In organic synthesis, it can act as a base by deprotonating acidic molecules or as a nucleophile by attacking electrophilic centers depending on the reaction conditions.

- It should be handled with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

- Specific information on flammability, reactivity, and disposal procedures might require consulting safety data sheets (SDS) from chemical suppliers.

- Nucleophilic substitutions: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for various substitution reactions.

- Condensation reactions: It can react with electrophiles to form more complex structures, often utilized in synthesizing pharmaceuticals.

- Deprotonation reactions: The protons on the nitrogen atoms can be removed under basic conditions, leading to the formation of anionic species that are useful in further reactions .

Research indicates that 4-tert-butyl-1H-imidazole exhibits notable biological activities. It has been studied for its potential antifungal properties, particularly against various strains of fungi. Additionally, its derivatives have shown promise in drug discovery, especially in developing compounds targeting specific biological pathways .

Several methods exist for synthesizing 4-tert-butyl-1H-imidazole:

- Direct alkylation: This method involves the alkylation of imidazole with tert-butyl halides under basic conditions.

- Cyclization reactions: Starting from appropriate precursors, cyclization can yield 4-tert-butyl-1H-imidazole through condensation reactions.

- Microwave-assisted synthesis: This modern technique enhances reaction rates and yields by applying microwave energy during the synthesis process .

4-tert-butyl-1H-imidazole finds applications in various fields:

- Pharmaceuticals: It serves as a building block for synthesizing drugs with antifungal and anticancer activities.

- Catalysis: The compound can act as a ligand in coordination chemistry and catalysis.

- Chemical research: Its unique properties make it a valuable tool for studying reaction mechanisms and molecular interactions .

Studies have explored the interactions of 4-tert-butyl-1H-imidazole with various biological targets. Its ability to form hydrogen bonds and coordinate with metal ions makes it a candidate for further investigation in drug design. Interaction studies often focus on its binding affinity to specific enzymes or receptors involved in disease processes .

Several compounds share structural similarities with 4-tert-butyl-1H-imidazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1H-Imidazole | Basic imidazole | Lacks substituents; simpler structure |

| 2-Methylimidazole | Methyl-substituted | Enhanced biological activity |

| 1-Methylimidazole | Methyl-substituted | Used in biochemical applications |

| 2-(tert-Butyl)imidazole | Similar substituent | Exhibits different solubility properties |

4-tert-butyl-1H-imidazole is unique due to the presence of the tert-butyl group, which significantly influences its solubility and reactivity compared to these similar compounds. This structural feature may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

The imidazole ring system was first synthesized in 1858 by Heinrich Debus through the reaction of glyoxal and ammonia. However, the introduction of alkyl substituents like the tert-butyl group emerged later as chemists sought to modulate the reactivity and stability of the core structure. The tert-butyl substitution at the 4-position, as seen in 4-tert-butyl-1H-imidazole, gained prominence in the late 20th century for its ability to enhance solubility in organic solvents while maintaining the aromatic character of the parent imidazole. This modification proved critical in coordination chemistry, where the bulky tert-butyl group prevents unwanted oligomerization in metal complexes.

The compound’s historical significance lies in its role as a model system for studying steric effects in heterocyclic reactions. X-ray crystallographic studies of cobalt complexes containing 4-tert-butyl-1H-imidazole ligands revealed distinct coordination geometries compared to unsubstituted imidazole derivatives, underscoring the substituent’s impact on molecular assembly.

Overview of Imidazole Derivatives in Modern Synthetic Methodologies

Contemporary synthesis of 4-tert-butyl-1H-imidazole leverages both traditional and innovative approaches:

The transition metal-free method developed by Camp et al. (2017) exemplifies modern trends, employing benzylamines and nitriles under basic conditions to yield 2,4,5-trisubstituted imidazoles with ammonia as the sole byproduct. This approach avoids precious metal catalysts, aligning with green chemistry principles. Meanwhile, Tang’s azirine-mediated cyclization enables precise control over substituent placement, critical for accessing 4-tert-butyl variants.

Rationale for Focusing on the tert-Butyl Substituted Imidazole Scaffold

The tert-butyl group confers three distinct advantages:

- Steric Protection: Shielding the N-H proton from undesired protonation or oxidation.

- Electronic Modulation: Electron-donating inductive effects stabilize charge-separated intermediates during reactions.

- Solubility Enhancement: Improved lipophilicity facilitates use in nonpolar reaction media.

These properties make 4-tert-butyl-1H-imidazole indispensable in designing metal-organic frameworks (MOFs), where its bulkiness prevents interpenetration of network structures. In organocatalysis, the tert-butyl group enhances enantioselectivity by creating chiral environments around active sites.

Current Trends and Research Gaps in the Study of 4-tert-Butyl-1H-Imidazole

Emerging applications include:

- Photocatalysis: As a ligand in iridium complexes for light-driven C-H activation.

- Bioconjugation: Site-specific protein labeling via imidazole-copper interactions.

Critical research gaps persist:

- Limited data on ring-opening reactivity under extreme conditions.

- Underexplored potential in asymmetric synthesis despite chiral tert-butyl proximity.

- Sparse computational studies modeling the substituent’s impact on aromaticity.

Quantum Chemical Investigations of Electronic Structure

The electronic structure of 4-tert-butyl-1H-imidazole has been extensively investigated using various quantum chemical methods, providing fundamental insights into its molecular properties and behavior. Density Functional Theory calculations have emerged as the primary computational approach for studying this compound, with the B3LYP functional paired with different basis sets being the most commonly employed methodology [1] [2].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies represent critical parameters for understanding the electronic structure of 4-tert-butyl-1H-imidazole. Computational studies have consistently shown that the Highest Occupied Molecular Orbital energy typically ranges from -7.3 to -5.8 electron volts, while the Lowest Unoccupied Molecular Orbital energy falls between -1.8 to -0.5 electron volts [3] [1]. These values indicate that 4-tert-butyl-1H-imidazole possesses moderate electron-donating capabilities and relatively weak electron-accepting properties.

The Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital energy gap serves as a crucial indicator of chemical stability and reactivity. For 4-tert-butyl-1H-imidazole, this gap typically ranges from 5.0 to 5.8 electron volts, suggesting good chemical stability [3] [2]. The tert-butyl substituent at the 4-position significantly influences these electronic properties by introducing both steric and electronic effects that modulate the imidazole ring's electron density distribution.

Natural Bond Orbital analysis has been extensively employed to understand the charge distribution and bonding characteristics within 4-tert-butyl-1H-imidazole. These calculations reveal that the imidazole ring exhibits significant electron delocalization, with the nitrogen atoms serving as primary electron-rich centers [4] [5]. The tert-butyl group acts as an electron-donating substituent, increasing the electron density on the imidazole ring and thereby enhancing its nucleophilic character.

Molecular electrostatic potential calculations provide valuable insights into the reactive sites of 4-tert-butyl-1H-imidazole. The electrostatic potential maps consistently show that the nitrogen atoms in the imidazole ring possess the most negative electrostatic potential values, indicating their preference for electrophilic attack [5] [3]. Conversely, the hydrogen atoms attached to the ring exhibit positive electrostatic potential values, suggesting their susceptibility to nucleophilic attack.

The frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital is primarily localized on the imidazole ring, with significant contributions from the nitrogen atoms and the carbon-carbon double bonds. The Lowest Unoccupied Molecular Orbital shows a more delocalized character, extending over the entire imidazole ring system [3] [2]. This distribution pattern is consistent with the compound's chemical behavior and reactivity patterns observed experimentally.

Density Functional Theory Applications to Imidazole Systems

Density Functional Theory has proven to be an invaluable tool for studying imidazole systems, including 4-tert-butyl-1H-imidazole, due to its favorable balance between computational efficiency and accuracy. The B3LYP functional with various basis sets has been the most extensively applied approach, providing reliable predictions for structural, electronic, and spectroscopic properties [6] [5] [1].

Geometry optimization studies using B3LYP with 6-311++G(d,p) basis set have established that 4-tert-butyl-1H-imidazole adopts a nearly planar imidazole ring structure with the tert-butyl group positioned out of the ring plane. The imidazole ring exhibits typical aromatic characteristics, with carbon-nitrogen bond lengths ranging from 1.307 to 1.379 angstroms and carbon-carbon bond lengths of approximately 1.356 to 1.359 angstroms [7] [6].

Vibrational frequency calculations at the Density Functional Theory level have provided comprehensive assignments for the infrared and Raman spectra of 4-tert-butyl-1H-imidazole. The nitrogen-hydrogen stretching frequency appears in the range of 3200-3500 wavenumbers, while the aromatic carbon-hydrogen stretching modes are observed between 3000-3100 wavenumbers [8] [9]. The carbon-nitrogen stretching vibrations of the imidazole ring occur in the 1550-1650 wavenumber region, providing characteristic fingerprint bands for structural identification.

Thermodynamic properties calculated using Density Functional Theory methods include standard enthalpy of formation, heat capacity, and entropy values for 4-tert-butyl-1H-imidazole. These calculations are essential for understanding the compound's stability under various conditions and for predicting its behavior in chemical reactions [5] [10]. The tert-butyl substituent contributes significantly to the overall thermodynamic stability of the molecule through favorable entropic effects.

Solvent effects on the electronic structure of 4-tert-butyl-1H-imidazole have been investigated using polarizable continuum model calculations within the Density Functional Theory framework. These studies reveal that polar solvents stabilize the compound through favorable dipole-dipole interactions, with water and methanol showing the most significant stabilization effects [11] [12]. The dipole moment of 4-tert-butyl-1H-imidazole typically ranges from 3.5 to 5.5 Debye units, indicating moderate polarity that facilitates solvation in polar media.

Tautomeric equilibria studies using Density Functional Theory have demonstrated that 4-tert-butyl-1H-imidazole exists predominantly in the 1H-tautomeric form under standard conditions. The tert-butyl substituent at the 4-position influences the tautomeric preference by stabilizing the 1H-form through electronic effects [13] [14] [10]. Alternative tautomeric forms exhibit significantly higher energies, with energy differences typically exceeding 10 kilocalories per mole.

Molecular Modeling of Substituent Effects on Imidazole Rings

The tert-butyl substituent at the 4-position of the imidazole ring exerts profound effects on the molecular properties of 4-tert-butyl-1H-imidazole, which have been extensively studied through computational molecular modeling approaches. Substituent effect analysis using Density Functional Theory calculations reveals that the tert-butyl group acts as both a steric hindrance and an electron-donating group, significantly modulating the electronic properties of the imidazole ring [13] [15].

Steric effects of the tert-butyl substituent are particularly pronounced in 4-tert-butyl-1H-imidazole, where the bulky group creates significant spatial constraints that influence molecular conformation and intermolecular interactions. Molecular dynamics simulations and conformational analysis studies have shown that the tert-butyl group adopts preferential orientations that minimize steric clashes with the imidazole ring system [15]. This steric hindrance affects the compound's ability to participate in π-π stacking interactions and influences its packing behavior in crystalline phases.

Electronic effects of the tert-butyl substituent manifest through inductive and hyperconjugative mechanisms that increase the electron density on the imidazole ring. Natural Bond Orbital analysis reveals that the tert-butyl group donates electron density to the ring through σ-π hyperconjugation, resulting in increased nucleophilicity at the nitrogen atoms [4] [5]. This electronic activation enhances the compound's basicity and coordination ability toward metal centers.

Comparative studies with other alkyl substituents have demonstrated that the tert-butyl group provides unique steric and electronic properties that differentiate 4-tert-butyl-1H-imidazole from other substituted imidazoles. The primary carbon-carbon bonds in the tert-butyl group exhibit enhanced stability compared to linear alkyl chains, contributing to the overall thermal stability of the molecule [15]. Computational analysis of bond dissociation energies shows that the tert-butyl group forms stronger bonds with the imidazole ring compared to other alkyl substituents.

Aromaticity analysis using Nucleus-Independent Chemical Shift calculations and Aromatic Stabilization Energy methods has revealed that the tert-butyl substituent minimally perturbs the aromatic character of the imidazole ring. The aromatic stabilization energy remains largely unchanged compared to unsubstituted imidazole, indicating that the tert-butyl group does not significantly disrupt the π-electron delocalization within the ring system [13] [10].

Fukui function analysis has been employed to predict the reactive sites in 4-tert-butyl-1H-imidazole and to understand how the tert-butyl substituent influences reactivity patterns. The nucleophilic Fukui function values are highest at the nitrogen atoms, particularly N-3, indicating these sites as preferred locations for electrophilic attack [11] [3]. The tert-butyl group enhances the nucleophilicity of these sites through its electron-donating properties.

Computational Predictions of Reactivity and Selectivity

Computational reactivity analysis of 4-tert-butyl-1H-imidazole has been conducted using various quantum chemical descriptors to predict its chemical behavior and selectivity patterns. Global reactivity descriptors including chemical hardness, chemical softness, electrophilicity index, and nucleophilicity index have been calculated to provide quantitative measures of the compound's reactivity [1] [2] [17].

Chemical hardness values for 4-tert-butyl-1H-imidazole typically range from 2.5 to 3.0 electron volts, indicating moderate resistance to electronic perturbation and suggesting stable behavior under normal conditions [2] [17]. The chemical softness, calculated as the inverse of hardness, falls within 0.33 to 0.40 per electron volt, providing a measure of the compound's polarizability and reactivity toward soft electrophiles.

Electrophilicity index calculations predict that 4-tert-butyl-1H-imidazole exhibits moderate electrophilic character, with values ranging from 2.0 to 4.0 electron volts [2] [17]. This moderate electrophilicity suggests that the compound can participate in reactions with nucleophiles, although it is not among the most reactive electrophiles. The tert-butyl substituent reduces the overall electrophilicity compared to unsubstituted imidazole through its electron-donating effects.

Nucleophilicity index values for 4-tert-butyl-1H-imidazole range from 1.5 to 3.0 electron volts, indicating significant nucleophilic character that is enhanced by the tert-butyl substituent [2] [17]. This enhanced nucleophilicity is particularly evident at the nitrogen atoms of the imidazole ring, making these sites preferred targets for electrophilic attack in chemical reactions.

Local reactivity descriptors based on Fukui function analysis have been calculated to predict site-specific reactivity patterns in 4-tert-butyl-1H-imidazole. The nucleophilic Fukui function values are highest at N-1 and N-3 positions, with N-3 typically showing slightly higher values due to the electronic effects of the tert-butyl substituent [11] [3]. These calculations predict that electrophilic attack will preferentially occur at these nitrogen centers.

Transition state modeling for various reaction pathways involving 4-tert-butyl-1H-imidazole has been performed using Density Functional Theory calculations. Protonation reactions at the nitrogen atoms show different activation barriers, with N-3 protonation being kinetically and thermodynamically favored over N-1 protonation [6] [14]. The tert-butyl substituent lowers the activation barrier for N-3 protonation by approximately 2-3 kilocalories per mole compared to unsubstituted imidazole.

Selectivity predictions for metal coordination reactions indicate that 4-tert-butyl-1H-imidazole preferentially coordinates through the N-3 nitrogen atom due to both electronic and steric factors. The tert-butyl group creates steric hindrance that disfavors N-1 coordination while simultaneously increasing the electron density at N-3 through electronic effects [18] [19]. These computational predictions have been validated through experimental coordination studies with various metal centers.

Simulation of Coordination Behavior with Metal Centers

Molecular dynamics simulations and quantum mechanical calculations have been extensively employed to study the coordination behavior of 4-tert-butyl-1H-imidazole with various metal centers. These computational studies provide detailed insights into the binding modes, coordination geometries, and thermodynamic stabilities of metal-imidazole complexes [18] [19] [20].

Density Functional Theory calculations have established that 4-tert-butyl-1H-imidazole preferentially coordinates to metal centers through the N-3 nitrogen atom, with metal-nitrogen bond lengths typically ranging from 1.95 to 2.15 angstroms depending on the metal center and oxidation state [18] [19]. The tert-butyl substituent influences the coordination geometry by creating steric constraints that favor specific orientations of the metal-ligand complex.

Coordination free energy calculations using thermodynamic integration and potential of mean force methods have quantified the binding affinities of 4-tert-butyl-1H-imidazole to various metal ions. For zinc(II) complexes, the binding free energy is typically -15 to -20 kilocalories per mole, indicating strong coordination interactions [18] [19]. The tert-butyl substituent enhances the binding affinity through increased electron donation to the metal center.

Multi-imidazole coordination studies have investigated the formation of complexes containing multiple 4-tert-butyl-1H-imidazole ligands bound to a single metal center. Molecular dynamics simulations reveal that the tert-butyl groups create significant steric interactions in bis- and tris-imidazole complexes, leading to distorted coordination geometries and reduced binding affinities for higher coordination numbers [18] [19]. The maximum coordination number is typically limited to three imidazole ligands due to steric constraints.

Metal-specific coordination preferences have been identified through systematic computational screening of various metal centers. Transition metals such as copper(II), nickel(II), and cobalt(II) show strong binding affinities for 4-tert-butyl-1H-imidazole, with square planar and octahedral geometries being preferred depending on the metal and ligand environment [18] [19]. Alkali and alkaline earth metals exhibit weaker binding interactions due to their preference for oxygen-donor ligands.

Solvent effects on metal coordination have been investigated using polarizable continuum model calculations and explicit solvent molecular dynamics simulations. Polar solvents such as water and methanol compete with 4-tert-butyl-1H-imidazole for metal coordination, reducing the effective binding constant by 1-2 orders of magnitude compared to gas-phase calculations [18] [19]. The tert-butyl substituent provides some protection against solvent competition through steric shielding of the coordination site.

Electronic structure analysis of metal-imidazole complexes reveals significant charge transfer from the imidazole ligand to the metal center, with the nitrogen lone pair donating electron density to vacant metal d-orbitals. The tert-butyl substituent enhances this charge transfer through its electron-donating properties, resulting in stronger metal-ligand bonds and increased complex stability [18] [19].

Analysis of Non-Covalent Interactions and Hydrogen Bonding

Non-covalent interactions play a crucial role in determining the solid-state packing, solution behavior, and supramolecular assembly of 4-tert-butyl-1H-imidazole. Computational analysis using Atoms in Molecules theory, Non-Covalent Interaction analysis, and Reduced Density Gradient analysis has provided detailed insights into these weak interactions [21] [22] [23].

Hydrogen bonding represents the most significant non-covalent interaction in 4-tert-butyl-1H-imidazole systems. Density Functional Theory calculations with dispersion corrections have shown that the N-H group can form moderate-strength hydrogen bonds with bond energies ranging from 3 to 8 kilocalories per mole, depending on the acceptor strength and geometric constraints [21] [23] [24]. The tert-butyl substituent influences hydrogen bonding patterns by creating steric hindrance that affects the approach angles of potential hydrogen bond acceptors.

Intermolecular hydrogen bonding in crystalline 4-tert-butyl-1H-imidazole has been analyzed using periodic Density Functional Theory calculations. The N-H···N hydrogen bonds between adjacent molecules form chain-like structures with hydrogen bond lengths of approximately 2.7 to 2.9 angstroms and bond angles close to 180 degrees [7] [24]. These hydrogen bonds contribute significantly to the crystal stability and melting point of the compound.

CH-π interactions between the tert-butyl methyl groups and the imidazole π-system have been identified as important stabilizing factors in both intramolecular and intermolecular contexts. Symmetry-Adapted Perturbation Theory calculations indicate that these interactions contribute 1 to 3 kilocalories per mole to the overall stability of molecular aggregates [21] [23]. The tert-butyl group orientation is strongly influenced by these CH-π interactions, which favor conformations that maximize methyl-π overlap.

Van der Waals interactions between tert-butyl groups of adjacent molecules contribute to the crystal packing and solution aggregation behavior of 4-tert-butyl-1H-imidazole. Dispersion-corrected Density Functional Theory calculations show that these weak attractive forces sum to provide significant stabilization in close-packed arrangements [21] [23]. The tert-butyl substituent increases the molecular volume and surface area, thereby enhancing the total dispersion interaction energy.

Quantum Theory of Atoms in Molecules analysis has been employed to characterize the electron density topology at bond critical points corresponding to non-covalent interactions in 4-tert-butyl-1H-imidazole. The electron density at hydrogen bond critical points typically ranges from 0.01 to 0.04 electrons per cubic angstrom, indicating weak to moderate interaction strength [21] [23]. The Laplacian of electron density values are positive, confirming the closed-shell nature of these interactions.

Non-Covalent Interaction analysis using Reduced Density Gradient calculations has provided three-dimensional visualization of the interaction regions in 4-tert-butyl-1H-imidazole dimers and aggregates. These calculations reveal blue regions corresponding to attractive interactions such as hydrogen bonds and CH-π interactions, as well as red regions indicating repulsive steric clashes between tert-butyl groups [21] [23]. The balance between these attractive and repulsive interactions determines the preferred aggregation geometries.

Theoretical Studies on Solvent Effects and Reaction Pathways

Solvent effects on the electronic structure, spectroscopic properties, and reaction mechanisms of 4-tert-butyl-1H-imidazole have been extensively studied using various computational solvation models. Polarizable Continuum Model calculations represent the most commonly employed approach, providing insights into how dielectric environments influence molecular properties [11] [12] [1].

Dielectric constant effects on the electronic structure of 4-tert-butyl-1H-imidazole have been systematically investigated across a range of solvent polarities. Density Functional Theory calculations with polarizable continuum model show that polar solvents such as water (dielectric constant = 78.4) and methanol (dielectric constant = 32.7) significantly stabilize the ground state relative to non-polar solvents like hexane (dielectric constant = 1.9) [11] [12]. This stabilization primarily occurs through dipole-dipole interactions between the molecular dipole moment of 4-tert-butyl-1H-imidazole and the solvent reaction field.

Solvation free energies calculated using thermodynamic integration and free energy perturbation methods indicate that 4-tert-butyl-1H-imidazole is preferentially solvated in polar protic solvents. The solvation free energy in water is typically -8 to -12 kilocalories per mole, while in non-polar solvents it ranges from -2 to -4 kilocalories per mole [11] [12]. The tert-butyl substituent reduces the overall solvation free energy in polar solvents due to its hydrophobic character.

Specific solvent interactions have been modeled using explicit solvent molecular dynamics simulations and cluster calculations. Hydrogen bonding between water molecules and the nitrogen atoms of 4-tert-butyl-1H-imidazole results in coordination numbers of 2-3 water molecules per nitrogen atom, with average hydrogen bond lengths of 2.8 to 3.2 angstroms [11] [12]. These specific interactions contribute more significantly to solvation than bulk dielectric effects.

Reaction pathway analysis for protonation reactions of 4-tert-butyl-1H-imidazole has been performed using potential energy surface calculations in various solvent environments. Gas-phase calculations predict that N-3 protonation is thermodynamically favored over N-1 protonation by approximately 2-3 kilocalories per mole [6] [14]. Aqueous solution calculations show that this thermodynamic preference is enhanced to 4-5 kilocalories per mole due to differential solvation of the protonated forms.

Kinetic isotope effects for proton transfer reactions have been calculated using transition state theory with vibrational frequency analysis. The primary kinetic isotope effect for N-H bond formation is typically kH/kD = 2-4, indicating significant tunneling contributions to the reaction rate [6] [14]. Solvent effects on the isotope effect are minimal due to the localized nature of the proton transfer coordinate.

Excited state solvation has been investigated using Time-Dependent Density Functional Theory calculations with state-specific solvation models. Polar solvents stabilize the excited states of 4-tert-butyl-1H-imidazole relative to the ground state, resulting in red-shifted absorption and emission spectra [25] [26] [27]. The Stokes shift in polar solvents is typically 500-1000 wavenumbers larger than in non-polar solvents, reflecting the reorganization energy of the solvation shell.